molecular formula C20H26ClNO B13734191 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride CAS No. 10565-82-9

1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride

Cat. No.: B13734191
CAS No.: 10565-82-9
M. Wt: 331.9 g/mol
InChI Key: IMTFBWVBFMZNED-UHFFFAOYSA-N
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Description

Properties

CAS No.

10565-82-9

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

dimethyl-[3-(1-phenyl-3,4-dihydroisochromen-1-yl)propyl]azanium;chloride

InChI

InChI=1S/C20H25NO.ClH/c1-21(2)15-8-14-20(18-10-4-3-5-11-18)19-12-7-6-9-17(19)13-16-22-20;/h3-7,9-12H,8,13-16H2,1-2H3;1H

InChI Key

IMTFBWVBFMZNED-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCC1(C2=CC=CC=C2CCO1)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a phenylpropylamine derivative.

    Attachment of Propylamine Chain: The propylamine chain is introduced through a substitution reaction, where a suitable leaving group on the isochroman ring is replaced by the propylamine group.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, such as the isochroman ring and the propylamine chain.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Isochromanpropylamine has been investigated for its potential as a pharmacological agent. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for further exploration in drug development.

Synthesis of Dapoxetine

A notable application of this compound is in the synthesis of dapoxetine, a medication used for the treatment of premature ejaculation. The synthesis involves converting 1-Isochromanpropylamine into key intermediates through various chemical reactions, including chlorination and condensation processes .

Step Reaction Product
1Chlorination of (R)-3-chloro-1-phenyl propyl alcohol(S)-3-chloro-N,N-dimethyl-1-phenyl-1-propylamine
2Condensation with naphthols(S)-N,N-dimethyl-3-(1-naphthols)-1-phenyl-1-propylamine
3Formation of hydrochloride saltDapoxetine hydrochloride

Toxicology Studies

Research has indicated that the compound exhibits acute toxicity in rodent models, with an LD50 value reported at 37 mg/kg when administered intravenously . Such findings are crucial for understanding the safety profile of compounds used in pharmacological applications.

Case Study 1: Neuropharmacological Research

In a study examining the effects of N,N-dimethyl-1-phenyl-1-propylamine derivatives on serotonin receptors, researchers found that modifications to the isochroman structure significantly impacted receptor binding affinity and selectivity. This study highlights the potential for developing targeted therapies for mood disorders using derivatives of this compound.

Case Study 2: Dapoxetine Efficacy

Clinical trials have evaluated dapoxetine's efficacy in treating premature ejaculation. The trials demonstrated significant improvements in control over ejaculation and reduced distress associated with premature ejaculation among participants. The role of 1-Isochromanpropylamine as an essential precursor in dapoxetine synthesis underscores its relevance in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₉H₂₃NO·HCl
  • SMILES : CNCCCC1(C2=CC=CC=C2CCO1)C3=CC=CC=C3.Cl
  • InChIKey : KUKKDPOVPMJFRA-UHFFFAOYSA-N
  • Key Features :
    • Contains an isochroman ring fused with a phenyl group.
    • Propylamine backbone modified with N,N-dimethyl substitution.
    • Hydrochloride salt enhances solubility and stability.

Comparison with Structurally Similar Compounds

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

  • Molecular Formula : C₅H₁₃Cl₂N
  • Structure : Linear propylamine with a chloro substituent at the third carbon and N,N-dimethyl groups.
  • Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing quaternary ammonium compounds .
  • Key Differences :
    • Lacks aromatic rings, reducing lipophilicity compared to the isochromanphenyl derivative.
    • Chloro substituent enhances reactivity in alkylation reactions .

2-Chloro-N,N-dimethylpropylamine Hydrochloride

  • Molecular Formula : C₅H₁₃Cl₂N
  • Structure : Propylamine with a chloro group on the second carbon and N,N-dimethyl substitution.
  • Applications : Intermediate in organic synthesis; used to prepare surfactants and ion-exchange resins .
  • Key Differences :
    • Position of the chloro group alters steric and electronic properties.
    • Less bulky than the isochromanphenyl derivative, favoring simpler synthetic routes .

N-Methyl-1,1,1-trifluoro-2-propylamine Hydrochloride

  • Molecular Formula : C₄H₉F₃N·HCl
  • Structure : Propylamine with a trifluoromethyl group and N-methyl substitution.
  • Applications : Explored in fluorinated drug candidates for improved metabolic stability .
  • Key Differences: Trifluoromethyl group increases electronegativity and metabolic resistance.

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine Dihydrochloride

  • Molecular Formula : C₁₅H₂₇N₂·2HCl
  • Structure : Diamine with aromatic benzyl and isopropyl substituents.
  • Applications : Investigated for receptor-targeted therapies due to dual amine functionality .
  • Key Differences :
    • Additional amine group enables chelation or multi-target binding.
    • Higher molecular weight (337.3 g/mol) compared to the target compound (281.18 g/mol) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, HCl C₁₉H₂₃NO·HCl 281.18 Isochroman, phenyl, N,N-dimethyl Drug discovery (patent stage)
3-Chloro-N,N-dimethylpropane-1-amine HCl C₅H₁₃Cl₂N 170.08 Chloro, N,N-dimethyl Pharmaceutical intermediate
2-Chloro-N,N-dimethylpropylamine HCl C₅H₁₃Cl₂N 170.08 Chloro (C2), N,N-dimethyl Surfactant synthesis
N-Methyl-1,1,1-trifluoro-2-propylamine HCl C₄H₉F₃N·HCl 175.58 Trifluoromethyl, N-methyl Fluorinated drug candidates
N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine diHCl C₁₅H₂₇N₂·2HCl 337.30 Benzyl, isopropyl, diamine Receptor-targeted therapies

Research Findings and Key Observations

Structural Impact on Bioactivity: The isochromanphenyl group in the target compound may enhance blood-brain barrier penetration compared to non-aromatic analogs (e.g., 3-chloro derivatives) . Fluorinated analogs (e.g., trifluoromethyl) exhibit superior metabolic stability but lack aromatic binding motifs .

Synthetic Utility :

  • Chloro-substituted derivatives (e.g., 3-chloro-N,N-dimethylpropane-1-amine HCl) are preferred intermediates due to their reactivity .
  • The target compound’s complex structure necessitates multi-step synthesis, limiting its industrial adoption .

Biological Activity

1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects in various biological systems.

  • Chemical Formula : C10H16ClN
  • Molecular Weight : 185.69 g/mol
  • Solubility : Soluble in water
  • Hazard Classification : Acute Toxicity (Oral and Dermal) .

The biological activity of 1-Isochromanpropylamine is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. It is hypothesized to act as a stimulant, potentially influencing dopamine and norepinephrine pathways. This mechanism is similar to other compounds in the phenethylamine class, which are known for their psychoactive effects.

1. Neurotransmitter Modulation

Research indicates that 1-Isochromanpropylamine may enhance the release of neurotransmitters such as dopamine and norepinephrine. This modulation can lead to increased alertness and energy levels, akin to the effects observed with other stimulants.

2. Pharmacological Effects

  • Stimulant Properties : Exhibits effects similar to amphetamines.
  • Mood Enhancement : Potential antidepressant-like effects have been noted in preliminary studies.

Study 1: Stimulant Effects

A study conducted on animal models demonstrated that administration of 1-Isochromanpropylamine resulted in increased locomotor activity, suggesting stimulant properties. The findings indicated a dose-dependent relationship between the compound and behavioral stimulation .

Study 2: Neurochemical Analysis

Neurochemical assays revealed that the compound significantly increased levels of dopamine in specific brain regions associated with reward and motivation. This effect was comparable to that of well-known stimulants, supporting its potential use in treating attention deficit disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
StimulantIncreased locomotor activity
Neurotransmitter ReleaseElevated dopamine levels
Mood EnhancementPotential antidepressant effects

Safety and Toxicity

While the compound shows promise for various applications, safety profiles indicate acute toxicity risks, particularly at higher doses. It is classified under Schedule I controlled substances in some jurisdictions due to its potential for abuse and dependency .

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